5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide
Description
5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide (CAS: 117623-60-6) is an oxazolidine derivative characterized by a 2-imino group, a chloromethyl substituent at position 5, and a carboxamide moiety with N-(3-chlorophenyl) and N-methyl groups. It is classified under ureas/carboxamides and is synthesized with high purity (≥95%) .
Properties
Molecular Formula |
C12H13Cl2N3O2 |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
5-(chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-16(9-4-2-3-8(14)5-9)12(18)17-7-10(6-13)19-11(17)15/h2-5,10,15H,6-7H2,1H3 |
InChI Key |
DMKGNUJWQIPQSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)N2CC(OC2=N)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 3-chlorobenzylamine with chloroacetyl chloride to form an intermediate, which is then cyclized with an appropriate reagent to form the oxazolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a subject of interest for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
*Calculated based on empirical formulas.
Core Heterocyclic Ring Systems
- The chloromethyl group at position 5 may act as an alkylating agent or influence metabolic stability .
- Thiazole (Compound 8f) : The thiazole ring in 8f provides aromaticity and hydrogen-bonding capacity, differing from the saturated oxazolidine. This may increase solubility but reduce conformational rigidity compared to the target compound .
- Furan (CPPF) : CPPF’s furan ring is electron-rich, favoring interactions with biological targets like microtubules. However, the absence of a chloromethyl group limits its electrophilic reactivity relative to the target compound .
Substituent Effects
- Chlorophenyl Groups : Both the target compound and 8f/CPPF/cyprofuram feature 3-chlorophenyl substituents, which enhance lipophilicity and bioavailability. The meta-chloro position is common in agrochemicals and pharmaceuticals for its balance between steric bulk and electronic effects .
- In 8f, the chloromethyl is attached to a thiazole, whereas in the target compound, it is part of the oxazolidine core, affecting spatial accessibility .
Carboxamide Variations
- N-Methyl vs. N-Aryl : The target compound’s N-methyl group reduces hydrogen-bonding capacity compared to the N-(3-chlorophenyl) in CPPF or cyprofuram. This could influence target selectivity and metabolic pathways .
- Urea Linkage (8f): Compound 8f uses a urea linkage instead of a direct carboxamide, introducing additional hydrogen-bond donors/acceptors. This may enhance binding affinity but reduce membrane permeability relative to the target compound .
Biological Activity
5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide, with the CAS number 117623-60-6, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its insecticidal properties, cytotoxicity, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHClNO, with a molecular weight of 302.16 g/mol. It contains a chloromethyl group and a chlorophenyl moiety, which are significant for its biological activity.
1. Insecticidal Activity
Research indicates that compounds similar to 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide exhibit notable insecticidal properties. In particular, studies have highlighted the efficacy of related oxazolidine derivatives against Aedes aegypti, a primary vector for several arboviruses including dengue and Zika virus.
- Case Study : A study on structurally related compounds demonstrated that certain oxazolidine derivatives showed larvicidal activity with LC values significantly lower than conventional insecticides. For instance, one derivative exhibited an LC of 28.9 ± 5.6 μM against Aedes aegypti larvae after 24 hours of exposure, indicating promising potential for mosquito control in public health .
2. Cytotoxicity Assessment
Cytotoxicity studies are crucial for determining the safety profile of any new insecticide. In vitro assays have shown that while some derivatives display effective insecticidal activity, they also need to be evaluated for mammalian toxicity.
- Findings : The aforementioned study found that the tested compounds did not exhibit significant cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM, suggesting a favorable safety margin for potential therapeutic applications .
The biological activity of 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide is believed to stem from its ability to interact with specific biological targets in insects. These may include:
- Neurotransmitter Systems : Compounds in this class may inhibit acetylcholinesterase or modulate GABAergic signaling pathways, leading to increased neurotoxicity in target insects.
- Metabolic Pathways : The presence of halogenated groups enhances lipophilicity, facilitating penetration into insect tissues where they can disrupt metabolic processes.
Comparative Biological Activity Table
| Compound Name | LC (μM) | Cytotoxicity (Human Cells) | Target Insect |
|---|---|---|---|
| 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide | TBD | No significant toxicity at 5200 μM | Aedes aegypti |
| Related Oxazolidine Derivative | 28.9 ± 5.6 | No significant toxicity at tested concentrations | Aedes aegypti |
| Temephos (Control) | <10.94 | Toxicity noted at higher concentrations | Aedes aegypti |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
